molecular formula C2H9Cl2N3O B2661706 2-Aminoacetohydrazide dihydrochloride CAS No. 878763-70-3

2-Aminoacetohydrazide dihydrochloride

Cat. No.: B2661706
CAS No.: 878763-70-3
M. Wt: 162.01
InChI Key: HILCIFPTFJGROF-UHFFFAOYSA-N
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Description

2-Aminoacetohydrazide dihydrochloride is a chemical compound with the molecular formula C2H8Cl2N3O. It is a derivative of hydrazine and is commonly used in various chemical and biological research applications. This compound is known for its reactivity and versatility in forming various derivatives, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoacetohydrazide dihydrochloride typically involves the reaction of glycine hydrazide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:

[ \text{Glycine hydrazide} + 2 \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetohydrazide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted hydrazides.

Scientific Research Applications

2-Aminoacetohydrazide dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Aminoacetohydrazide dihydrochloride involves its reactivity with various biological molecules. It can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Glycine hydrazide: A precursor in the synthesis of 2-Aminoacetohydrazide dihydrochloride.

    Hydrazine derivatives: Compounds with similar reactivity and applications.

    Amino acid derivatives: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to its specific reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

2-aminoacetohydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O.2ClH/c3-1-2(6)5-4;;/h1,3-4H2,(H,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILCIFPTFJGROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878763-70-3
Record name 2-aminoacetohydrazide dihydrochloride
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